4-Benzyloxy-3-bromo-benzoic acid hydrazide
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Overview
Description
4-Benzyloxy-3-bromo-benzoic acid hydrazide is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a hydrazide functional group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-bromo-benzoic acid hydrazide typically involves multiple steps:
Bromination: The starting material, 4-benzyloxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Hydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-bromo-benzoic acid hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Condensation Products: Hydrazones or hydrazides with different functional groups.
Oxidation/Reduction Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Benzyloxy-3-bromo-benzoic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of specialty chemicals or intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-bromo-benzoic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic Acid: Lacks the bromine and hydrazide groups, making it less reactive in certain chemical transformations.
3-Bromo-4-hydroxybenzoic Acid: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
4-Bromo-3-nitrobenzoic Acid: The nitro group introduces different electronic effects compared to the hydrazide group.
Uniqueness
4-Benzyloxy-3-bromo-benzoic acid hydrazide is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the benzyloxy and bromine substituents, along with the hydrazide group, provides a versatile platform for further chemical modifications and the development of novel compounds.
Properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-8-11(14(18)17-16)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPLQGHMRLSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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